9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline
Overview
Description
9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline is a chemical compound with the molecular formula C12H14BrN . It has a molecular weight of 252.15 .
Synthesis Analysis
The synthesis of 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline is complex and generally requires multiple steps . A common synthesis route involves the chlorination of 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline, followed by bromination with hydrobromic acid to obtain the target product .Molecular Structure Analysis
The molecular structure of 9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline consists of a pyrido[3,2,1-ij]quinoline core with a bromine atom attached at the 9-position . The exact mass and monoisotopic mass of the molecule are 251.03096 g/mol .Physical And Chemical Properties Analysis
9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline is a pale yellow crystal . It has a melting point of 36.5 °C and a boiling point of 135.0-136.5 °C under a pressure of 0.15 Torr . The compound has a predicted density of 1.48±0.1 g/cm3 .Scientific Research Applications
Field: Chemistry
- Application : “9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline” is a chemical compound that is used in various chemical reactions .
- Method of Application : This compound is typically used as a reagent in chemical reactions. The specific method of application would depend on the particular reaction it is being used in .
- Results or Outcomes : The outcomes of using this compound would also depend on the specific reaction. In general, it can be said that this compound plays a crucial role in facilitating certain chemical reactions .
Field: Chemical Sensing
- Application : A compound with a similar structure, “(E)-9-((2-(6-chloropyridazin-3-yl)hydrazono)methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol”, has been synthesized and used as a reversible colorimetric chemosensor for the detection of fluoride ions .
- Method of Application : The compound was likely dissolved in a suitable solvent and then exposed to a solution containing fluoride ions. The presence of fluoride ions caused a change in the color of the solution from colorless to yellow .
- Results or Outcomes : This compound displayed a selective colorimetric detection to fluoride ions .
Safety And Hazards
9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline is a chemical compound and should be handled with appropriate safety measures . It is recommended to wear suitable protective gloves and eyewear and ensure good ventilation during handling . The toxicity and sensitization potential of this compound are not fully understood, so it should be handled with care to avoid inhalation, ingestion, or skin contact .
properties
IUPAC Name |
7-bromo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTRKHJBWSTNOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373703 | |
Record name | 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline | |
CAS RN |
70173-54-5 | |
Record name | 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-julolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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